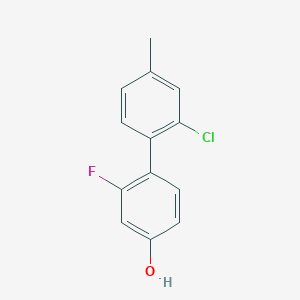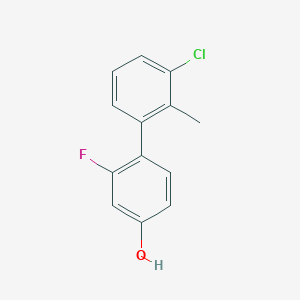
4-(3-Chloro-5-methylphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is an organic compound with a wide range of applications in various scientific fields. It has been studied extensively for its unique properties and potential uses in chemical synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of other organic compounds, such as amines and alcohols. Additionally, it has been used as a catalyst in a variety of reactions, such as the oxidation of alcohols.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is not fully understood, but it is believed to involve a two-step process. The first step involves the formation of a reactive intermediate, which is then attacked by a nucleophile. This reaction is believed to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) are not well understood. However, it has been shown to have minimal toxicity in animal studies. Additionally, it has been found to have some anti-inflammatory and analgesic effects in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) in laboratory experiments include its low cost, low toxicity, and wide range of applications. Additionally, it is relatively easy to synthesize and can be stored for a long period of time. The main limitation of using 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) in laboratory experiments is its potential to react with other compounds, which can lead to unwanted side reactions.
Future Directions
Given the wide range of potential applications of 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%), there are many potential future directions for research. These include further investigations into its mechanism of action, its potential therapeutic uses, and its potential applications in the synthesis of other compounds. Additionally, research could be conducted into its potential toxicity in humans and animals, as well as its potential effects on the environment.
Synthesis Methods
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-fluorophenol (95%) is typically accomplished through a multi-step process. The first step involves the reaction of 3-chloro-5-methylphenol with a fluorinating agent such as N-fluoro-2-chloroethanol, which produces 4-(3-chloro-5-methylphenyl)-2-fluoroethanol. This intermediate is then reacted with an acid catalyst, such as sulfuric acid, to form 4-(3-chloro-5-methylphenyl)-2-fluorophenol (95%).
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKTYMFXTIPPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684314 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-82-6 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














